molecular formula C8H11ClN2 B13549910 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13549910
M. Wt: 170.64 g/mol
InChI Key: GVTWDUHLSPMPQD-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H11ClN2. This compound is part of the pyridine family, characterized by a chloro and methyl substitution on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine typically involves the chlorination of 5-methylpyridine followed by amination. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the chlorination and amination processes are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a commercial scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(6-Chloropyridin-3-yl)ethan-1-amine
  • 1-(5-Methylpyridin-3-yl)ethan-1-amine

Comparison: 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-11-8(5)9/h3-4,6H,10H2,1-2H3

InChI Key

GVTWDUHLSPMPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C)N

Origin of Product

United States

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